3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
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Overview
Description
3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and a cyclopentyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction, where the amine group reacts with a benzoyl chloride derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzamide to a benzylamine.
Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(1-(thiophen-3-yl)cyclopentyl)benzamide: A similar compound with the thiophene ring in a different position.
3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)methylbenzamide: A derivative with a methyl group attached to the benzamide core.
Uniqueness
3,4-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3,4-difluoro-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c17-12-6-5-11(10-13(12)18)15(20)19-16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZQURXGLFDRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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